silane CAS No. 91454-91-0](/img/structure/B14345642.png)
Tris[(but-1-en-2-yl)oxy](methyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(but-1-en-2-yl)oxysilane is a chemical compound with the molecular formula C13H24O3Si It is a silane derivative, characterized by the presence of three but-1-en-2-yloxy groups attached to a central silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(but-1-en-2-yl)oxysilane typically involves the reaction of but-1-en-2-ol with a silicon-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes and organometallic compounds .
Industrial Production Methods: Industrial production of Tris(but-1-en-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(but-1-en-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The but-1-en-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives .
Applications De Recherche Scientifique
Tris(but-1-en-2-yl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Industry: Tris(but-1-en-2-yl)oxysilane is employed in the production of advanced materials such as coatings and adhesives
Mécanisme D'action
The mechanism of action of Tris(but-1-en-2-yl)oxysilane involves its interaction with various molecular targets. The compound can form stable complexes with other molecules through its silane groups, which can lead to changes in the physical and chemical properties of the target molecules. This interaction is often mediated by the formation of covalent bonds between the silicon atom and other atoms such as oxygen or nitrogen .
Comparaison Avec Des Composés Similaires
Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane: This compound has similar structural features but with different substituents on the silicon atom.
Trimethyl[(2-methyl-3-butyn-2-yl)oxy]silane: Another related compound with a different alkoxy group attached to the silicon atom.
Uniqueness: Tris(but-1-en-2-yl)oxysilane is unique due to the presence of but-1-en-2-yloxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
91454-91-0 |
|---|---|
Formule moléculaire |
C13H24O3Si |
Poids moléculaire |
256.41 g/mol |
Nom IUPAC |
tris(but-1-en-2-yloxy)-methylsilane |
InChI |
InChI=1S/C13H24O3Si/c1-8-11(4)14-17(7,15-12(5)9-2)16-13(6)10-3/h4-6,8-10H2,1-3,7H3 |
Clé InChI |
MEVZHKJHKZONMP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)O[Si](C)(OC(=C)CC)OC(=C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


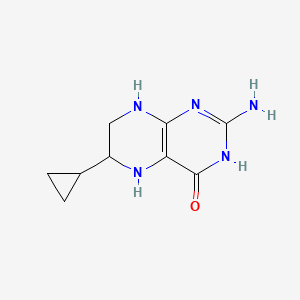
acetate](/img/structure/B14345564.png)
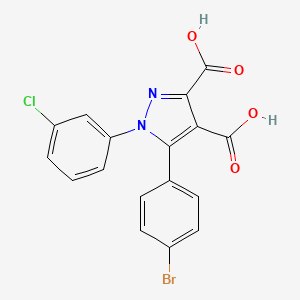
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
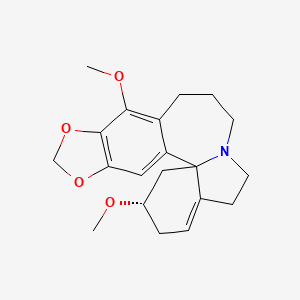
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)


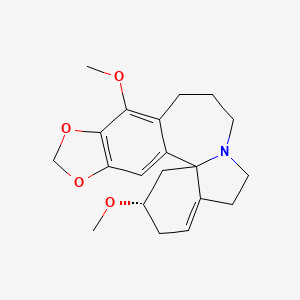
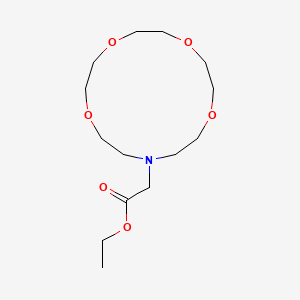
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)

![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)

